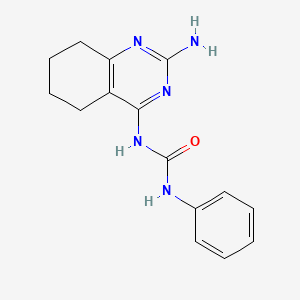
1-(2-Amino-5,6,7,8-tetrahydroquinazolin-4-yl)-3-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Amino-5,6,7,8-tetrahydroquinazolin-4-yl)-3-phenylurea, also known as TU-100, is a natural compound derived from Japanese herbal medicine. It has been shown to have various biochemical and physiological effects, making it a promising candidate for scientific research applications.
科学的研究の応用
Chemical Synthesis and Derivatives
1-(2-Amino-5,6,7,8-tetrahydroquinazolin-4-yl)-3-phenylurea belongs to a class of compounds with significant potential in chemical synthesis. In a study by Tonkikh et al. (2005), various N-monosubstituted 6-aminomethylene-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinazolines were obtained, demonstrating the versatility of similar compounds in creating diverse chemical structures (Tonkikh, Strakovs, & Petrova, 2005).
Antimicrobial and Antifungal Properties
Compounds related to this compound have been explored for their antimicrobial properties. Gholap et al. (2007) synthesized a series of related compounds and evaluated them for antifungal activity, finding a correlation between functional group variation and biological activity (Gholap et al., 2007).
Anticancer Potential
The phenylurea moiety, which is structurally similar to this compound, has been found to have inhibitory activity against cancer cell growth. Kornicka et al. (2017) synthesized derivatives that showed potential as anticancer agents, particularly in inhibiting lung and cervical cancer cell lines (Kornicka et al., 2017).
Novel Organic Molecules Synthesis
The synthesis of novel organic molecules using this compound and its analogs has been demonstrated. Elkholy and Morsy (2006) reported the synthesis of 5, 6, 7, 8-tetrahydropyrimido[4, 5-b]-quinoline derivatives, emphasizing the compound's role in creating new organic structures (Elkholy & Morsy, 2006).
Biological Inhibition and Antitumor Activities
Studies have explored the biological activities of compounds related to this compound. Gangjee et al. (1995) designed and synthesized 6-substituted 2,4-diaminotetrahydroquinazolines, demonstrating their effectiveness as inhibitors of dihydrofolate reductase and antitumor agents (Gangjee, Zaveri, Kothare, & Queener, 1995).
Applications in Drug Development
Several studies focus on synthesizing new compounds and evaluating their potential in drug development, particularly for antimicrobial and anticancer applications. Patel and Shaikh (2011) synthesized quinazoline derivatives and assessed their antimicrobial activity, contributing to the search for new therapeutic agents (Patel & Shaikh, 2011).
特性
IUPAC Name |
1-(2-amino-5,6,7,8-tetrahydroquinazolin-4-yl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c16-14-18-12-9-5-4-8-11(12)13(19-14)20-15(21)17-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H4,16,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJVBQUSEUUNFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)N)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[2-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2453488.png)

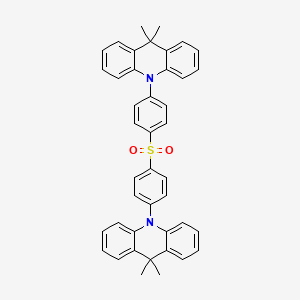
![1-(4-Chlorophenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2453498.png)
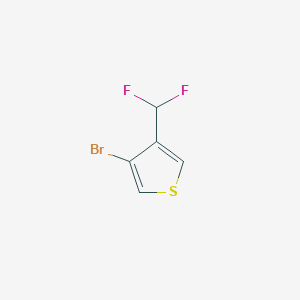
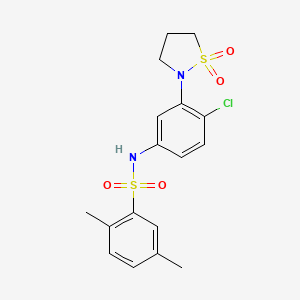
![2-((3-morpholino-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino)benzoic acid](/img/structure/B2453501.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2453503.png)
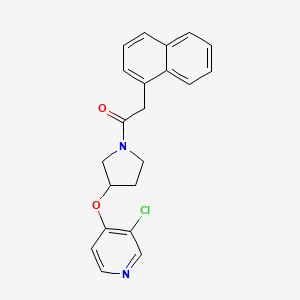
![4-{5-[(2-Furylmethyl)thio]-2-nitrophenyl}morpholine](/img/structure/B2453505.png)
